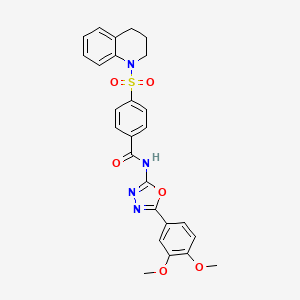
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H24N4O6S and its molecular weight is 520.56. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Potential
Research has been conducted on quinazoline and benzamide derivatives for their potential pharmacological effects. For instance, quinazoline derivatives have been studied for their diuretic, antihypertensive, and anti-diabetic properties in rats, suggesting their potential utility in treating cardiovascular diseases and diabetes (Rahman et al., 2014). Moreover, benzothiazoles containing sulphonamido quinazolinyl motifs have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting their broad pharmacological applications (Patel et al., 2009).
Anticancer Research
Compounds with benzamide and quinazoline moieties have been evaluated for their anticancer properties. For example, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives have shown promise as antiviral agents against various viruses, including respiratory and biodefense viruses, suggesting potential utility in antiviral research (Selvam et al., 2007). Another study synthesized and evaluated 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity, demonstrating their potential as broad-spectrum antitumor agents (Al-Suwaidan et al., 2016).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of compounds with similar structures has been conducted to explore their potential applications further. For instance, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides has been reported, providing a foundation for developing new chemical entities with potential biological activity (Chau et al., 1982).
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S/c1-34-22-14-11-19(16-23(22)35-2)25-28-29-26(36-25)27-24(31)18-9-12-20(13-10-18)37(32,33)30-15-5-7-17-6-3-4-8-21(17)30/h3-4,6,8-14,16H,5,7,15H2,1-2H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXRBDGSAZHUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


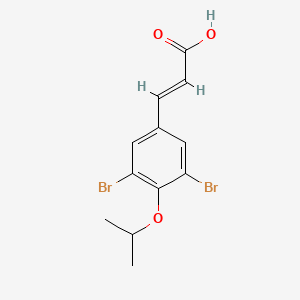
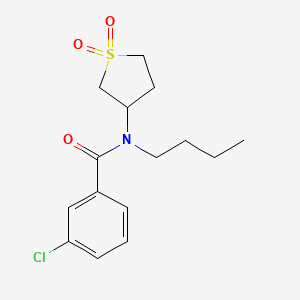
![ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2584359.png)
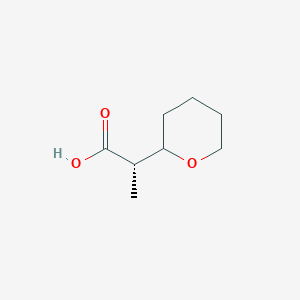
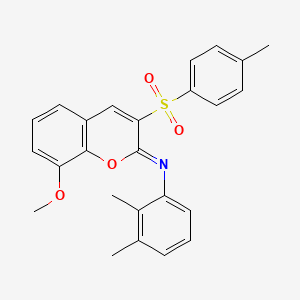

![(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid](/img/structure/B2584366.png)
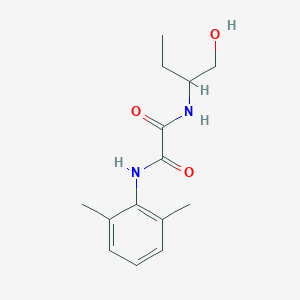
![3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2584370.png)
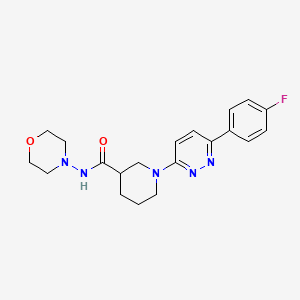
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2584373.png)
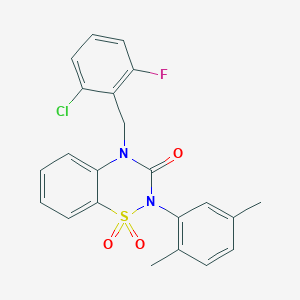
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2584375.png)